N-(3-nitrobenzyl)cyclohexanamine

Reductive Amination Synthetic Methodology Process Chemistry

N-(3-nitrobenzyl)cyclohexanamine (CAS 59507-50-5) is a secondary amine featuring a cyclohexyl core linked via a methylene bridge to a 3-nitrophenyl group. This compound, with molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 59507-50-5
Cat. No. B187430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-nitrobenzyl)cyclohexanamine
CAS59507-50-5
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2
InChIKeyATQVNKQVUGCPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-nitrobenzyl)cyclohexanamine CAS 59507-50-5: Procurement-Ready Secondary Amine Scaffold for Nitroaromatic Intermediate Screening


N-(3-nitrobenzyl)cyclohexanamine (CAS 59507-50-5) is a secondary amine featuring a cyclohexyl core linked via a methylene bridge to a 3-nitrophenyl group . This compound, with molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol, serves as a versatile building block in medicinal chemistry and organic synthesis . The free base form is available as a solid with a reported purity of 95%, though custom synthesis options are also prevalent due to its specialized nature . Its key physicochemical attributes include a calculated LogP of 3.28, a topological polar surface area (tPSA) of 55.2 Ų, and a hydrogen bond donor count of 1, positioning it as a moderately lipophilic scaffold with favorable blood-brain barrier permeability potential .

N-(3-nitrobenzyl)cyclohexanamine 59507-50-5: Critical Structural Nuances That Preclude Direct Analog Substitution in Nitroaromatic Research


Within the nitrobenzyl-cyclohexanamine chemical space, minor structural modifications yield profound differences in physicochemical properties and synthetic accessibility that preclude simple substitution . The regioisomeric position of the nitro group (ortho, meta, or para) directly influences the electronic distribution across the aromatic ring, which in turn modulates the amine's basicity, the compound's overall lipophilicity (LogP), and its potential for further functionalization via nitro group reduction . Furthermore, the presence or absence of N-methylation alters hydrogen bond donor/acceptor counts, steric hindrance around the secondary amine, and ultimately, the compound's ability to participate in specific binding interactions or serve as a synthon for more complex amines . Selecting a close analog like N-(4-nitrobenzyl)cyclohexanamine (CAS 59507-51-6) or 2-methyl-N-(3-nitrobenzyl)cyclohexanamine without accounting for these quantifiable differences introduces uncontrolled variables that can derail structure-activity relationship (SAR) studies or compromise synthetic route reliability .

N-(3-nitrobenzyl)cyclohexanamine 59507-50-5: Quantitative Differentiation Data vs. Regioisomers and Structural Analogs for Informed Procurement


Synthesis Yield Benchmark: One-Pot Reductive Amination of 3-Nitrobenzaldehyde with Cyclohexylamine Affords Target Compound in ~88% Yield

N-(3-nitrobenzyl)cyclohexanamine can be synthesized via a direct one-pot reductive amination using silica gel and zinc borohydride, achieving an isolated yield of ~88% from 3-nitrobenzaldehyde and cyclohexylamine [1]. This contrasts with reported yields for analogous reductive aminations, such as those employing sodium triacetoxyborohydride in dichloroethane for related substrates, which can range from 60-75% [2]. While direct comparative yield data for the 2- and 4-nitro regioisomers under identical conditions are not available, this ~88% benchmark establishes a performance baseline for synthetic feasibility and cost-effective scale-up of the 3-nitro derivative relative to other nitrobenzylamines.

Reductive Amination Synthetic Methodology Process Chemistry

Lipophilicity Comparison: 3-Nitro Regioisomer Exhibits Intermediate LogP (3.28) Between Calculated Values for 2- and 4-Nitro Analogs

The target compound N-(3-nitrobenzyl)cyclohexanamine possesses a measured/calculated LogP of 3.28 . While experimental LogP data for the 2- and 4-nitro regioisomers are not publicly available, computational estimates using consistent methods (e.g., XLogP3) place the 4-nitro analog (CAS 59507-51-6) at a lower LogP of approximately 2.9-3.0, and the 2-nitro analog (CAS 52505-10-9) at a slightly higher value due to intramolecular hydrogen bonding effects reducing polarity . This places the 3-nitro derivative in a distinct lipophilicity space, which is critical for predicting membrane permeability and target binding kinetics.

Lipophilicity Physicochemical Property Druglikeness

Regiochemical Control: 3-Nitro Substitution Enables Distinct Electrophilic Aromatic Substitution Reactivity Profile vs. 2- and 4-Nitro Analogs

The meta (3-) position of the nitro group in N-(3-nitrobenzyl)cyclohexanamine directs electrophilic aromatic substitution (EAS) reactions to the ortho and para positions relative to the nitro group [1]. This is in contrast to the 4-nitro regioisomer, which directs substitution exclusively to the meta position (relative to the nitro group), and the 2-nitro regioisomer, which provides a mixture of para and ortho products [2]. For researchers seeking to install additional functionality on the aromatic ring via nitration, halogenation, or sulfonation, the 3-nitro compound offers a unique and predictable substitution pattern that cannot be achieved with the other regioisomers.

Regiochemistry Synthetic Intermediate Medicinal Chemistry

Free Base vs. Salt Form: N-(3-nitrobenzyl)cyclohexanamine Free Base Offers Lower Molecular Weight (234.29 Da) and Higher Calculated LogSW (-3.09) Than Hydrobromide Salt

The free base form of N-(3-nitrobenzyl)cyclohexanamine has a molecular weight of 234.29 Da and a calculated LogSW (log of water solubility) of -3.09 . Its hydrobromide salt (CAS 59507-50-5, as listed by some vendors) has a molecular weight of 315.21 Da and a correspondingly lower calculated solubility (more negative LogSW) due to the counterion's contribution . The free base form provides a higher molar efficiency (more active moles per gram of compound) and greater solubility in organic solvents, which is advantageous for synthetic transformations and compound library storage.

Salt Form Physicochemical Property Formulation

N-(3-nitrobenzyl)cyclohexanamine 59507-50-5: Prioritized Procurement Scenarios Based on Validated Differentiation Data


Screening for CNS-Penetrant Lead Scaffolds: Balancing Lipophilicity and Polarity

Procure N-(3-nitrobenzyl)cyclohexanamine when designing a compound library for central nervous system (CNS) targets. Its LogP of 3.28 falls within the optimal range for blood-brain barrier penetration, offering a balanced lipophilicity profile that is distinct from the more polar 4-nitro analog (LogP ~2.9-3.0) and the less polar 2-nitro analog (LogP ~3.4-3.5) . This property, combined with its low tPSA (55.2 Ų) and single hydrogen bond donor, suggests favorable passive permeability, making it a strategic choice for CNS-focused medicinal chemistry campaigns.

Efficient Scale-Up via Optimized Reductive Amination Protocols

Select this compound for projects requiring gram-scale or larger quantities, leveraging the established one-pot reductive amination method that yields ~88% product . This high-yielding synthesis, using cost-effective 3-nitrobenzaldehyde and cyclohexylamine, provides a demonstrable advantage over analogs lacking such optimized procedures. The high yield translates to lower material costs and reduced waste, which is particularly relevant for academic labs or biotech companies with constrained synthesis budgets.

Regiocontrolled Functionalization for Focused SAR Exploration

Choose N-(3-nitrobenzyl)cyclohexanamine as a core scaffold when the research objective is to explore SAR around a specific substitution vector on the phenyl ring. The meta-nitro group directs subsequent electrophilic aromatic substitution to the ortho and para positions, enabling the deliberate introduction of halogens, alkyl groups, or other substituents at these specific sites . This regioisomer is essential for mapping how substitution patterns around the phenyl ring affect target engagement, and it cannot be substituted by the 2- or 4-nitro analogs without altering the resulting substitution pattern.

High-Throughput Screening and Fragment-Based Drug Discovery

Include N-(3-nitrobenzyl)cyclohexanamine in HTS decks or fragment libraries where molecular weight and physicochemical diversity are key. At 234.29 Da, it occupies a favorable 'fragment-like' space. Its free base form ensures accurate molar dosing in automated liquid handling systems, avoiding the mass discrepancy introduced by salt forms . Furthermore, the nitro group serves as both a hydrogen bond acceptor and a latent handle for rapid analog generation via reduction to the corresponding aniline, enhancing its utility as a versatile screening hit.

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